Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester
Description
DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE is a complex organophosphorus compound known for its unique chemical structure and properties. This compound is part of the phosphonate family, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various fields, including agriculture, medicine, and materials science, due to their stability and reactivity.
Properties
Molecular Formula |
C9H19N4O3P |
|---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
1-cyano-2-(2-diethoxyphosphorylpropan-2-yl)guanidine |
InChI |
InChI=1S/C9H19N4O3P/c1-5-15-17(14,16-6-2)9(3,4)13-8(11)12-7-10/h5-6H2,1-4H3,(H3,11,12,13) |
InChI Key |
DKSWXRHORULVMV-UHFFFAOYSA-N |
Isomeric SMILES |
CCOP(=O)(C(C)(C)/N=C(\N)/NC#N)OCC |
Canonical SMILES |
CCOP(=O)(C(C)(C)N=C(N)NC#N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE typically involves the reaction of diethyl phosphite with an appropriate nitrile compound under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . This reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE often involves large-scale batch or continuous processes. These processes utilize high-purity starting materials and optimized reaction conditions to ensure high yields and product purity. The reaction is typically conducted in a solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions
DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, where the diethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates. These products are often used as intermediates in the synthesis of more complex molecules or as active ingredients in various applications .
Scientific Research Applications
DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates, such as diethyl (2-cyanoethyl)phosphonate and diethyl (pyrrolidin-2-yl)phosphonate . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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